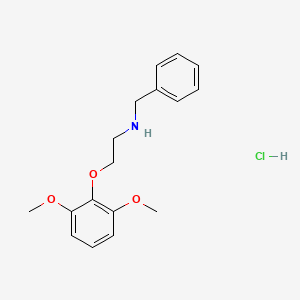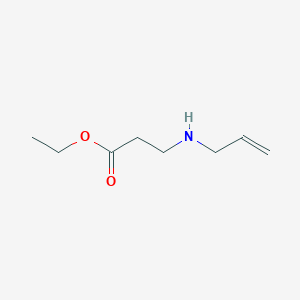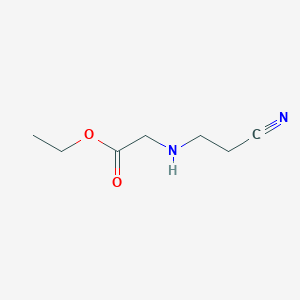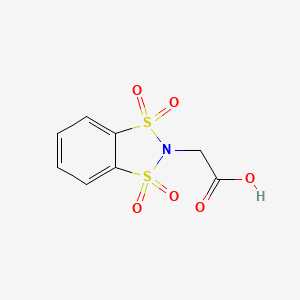
3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl
Descripción general
Descripción
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is a complex organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group attached to a biphenyl structure
Mecanismo De Acción
Target of Action
It’s often involved in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. .
Biochemical Pathways
The biochemical pathways affected by 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl are likely related to its role in Suzuki–Miyaura coupling reactions. These reactions are a type of carbon–carbon bond-forming reaction, which can lead to the formation of complex organic compounds . Additionally, the compound might be involved in the protodeboronation of pinacol boronic esters, a process that can lead to the formal anti-Markovnikov hydromethylation of alkenes .
Action Environment
The action, efficacy, and stability of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical reagents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including the introduction of the cyano, hydroxy, and trifluoromethoxy groups onto the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as chromatography and recrystallization is also common to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
Aplicaciones Científicas De Investigación
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-6-hydroxybiphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-Cyano-3’-(trifluoromethoxy)biphenyl: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
6-Hydroxy-3’-(trifluoromethoxy)biphenyl: Lacks the cyano group, altering its electron-withdrawing effects.
Uniqueness
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWURHPVQJMVBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-[1,2,3]Triazol-2-yl-phenyl)-methanol](/img/structure/B3138206.png)
![2-(4-Chloromethyl-phenyl)-2h-[1,2,3]triazole](/img/structure/B3138210.png)







![[2-(3-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B3138268.png)
![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)
![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

